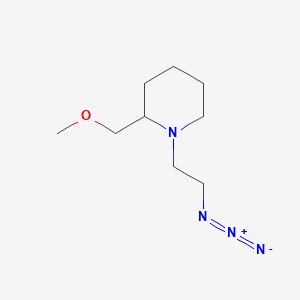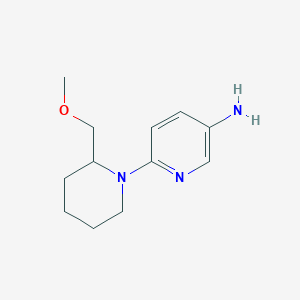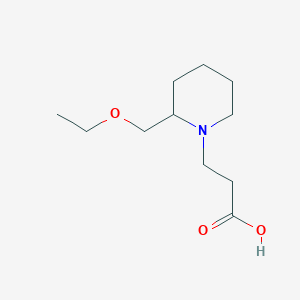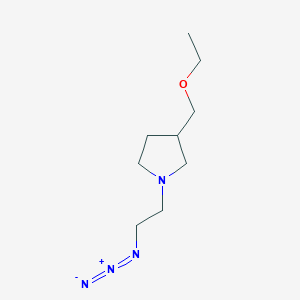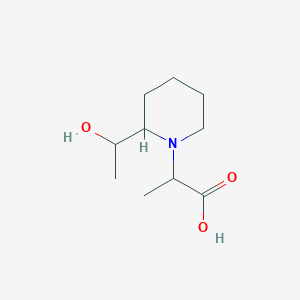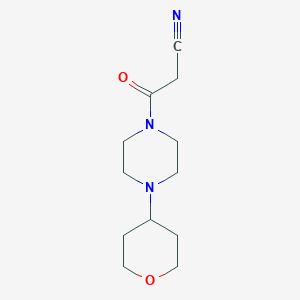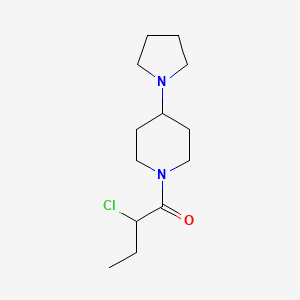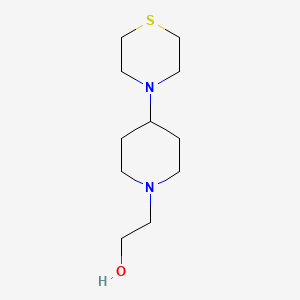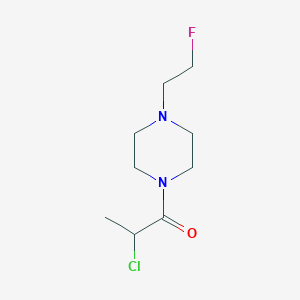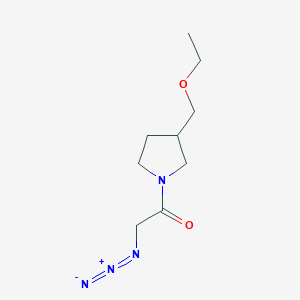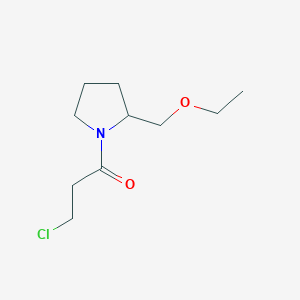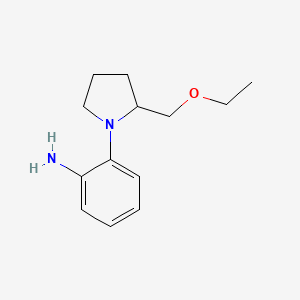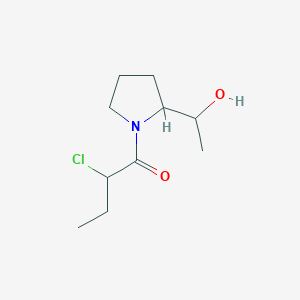
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
説明
“2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are characterized by target selectivity .
Synthesis Analysis
The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 1-(2-Hydroxyethyl)-2-pyrrolidone can be used as a building block in the synthesis of hexakis [2- (2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene by a nucleophilic substitution reaction with hexachlorocyclotriphosphazene .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .科学的研究の応用
Chemical Properties and Synthesis
Chemical Characterization and Tautomeric Forms : Research has shown that compounds with structures similar to 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one exhibit interesting chemical properties, including multiple intramolecular hydrogen bonds and tautomeric forms. For instance, studies on similar compounds reveal their planar, highly conjugated symmetrical structures and the presence of strong O-H...N hydrogen bonds, indicating potential reactivity and stability characteristics relevant for various applications (Ośmiałowski et al., 2002).
Analytical Characterization : Analytical techniques such as GC-MS, NMR, and IR spectroscopy have been employed to characterize and identify compounds structurally related to 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one, highlighting the utility of these methods in elucidating the properties of such complex molecules (Nycz et al., 2016).
Synthesis of Derivatives : Research into the synthesis of pyrrolidin-2-one derivatives and their functionalization indicates a broad interest in exploring the reactivity and potential applications of these molecules in creating new compounds with desirable properties. Quantum chemical calculations have provided insights into the molecular properties and reactivity of substituted pyrrolidinones, facilitating the design of new synthetic routes and derivatives (Bouklah et al., 2012).
Potential Applications
Pyrrolidine Derivatives as Building Blocks : The fundamental role of pyrrolidine and its derivatives in biology and pharmaceuticals is underscored by their presence in key biological molecules. Synthetic routes to pyrrolidine derivatives, such as those involving the reaction of amines with carbonyl-containing compounds, have been discussed for their importance in producing intermediates, solvents, and active pharmaceutical ingredients (Anderson & Liu, 2000).
Antioxidant Activity : Certain pyrrolidin-2-one derivatives have been synthesized and evaluated for their antioxidant activity. This research highlights the potential therapeutic applications of these compounds as antioxidants, with some derivatives showing significant activity compared to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
作用機序
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule, potentially influencing its interaction with the environment .
特性
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-8(11)10(14)12-6-4-5-9(12)7(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYOOWVMJXDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



